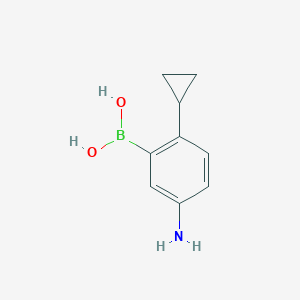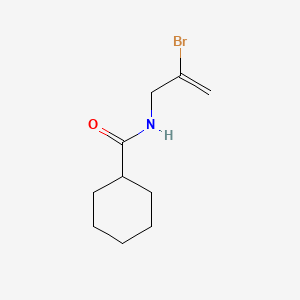
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine diphosphate-alpha-D-glucose, disodium salt (glucose-13C6, 99%) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a key intermediate in the biosynthesis of glycogen and other polysaccharides. This compound is often used in biochemical research and has significant applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate-alpha-D-glucose, disodium salt involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of the enzyme UDP-glucose pyrophosphorylase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucose moiety to the uridine diphosphate.
Industrial Production Methods
Industrial production of uridine diphosphate-alpha-D-glucose, disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, which catalyzes the formation of the compound. The product is then purified through various chromatographic techniques to achieve the desired purity level.
化学反应分析
Types of Reactions
Uridine diphosphate-alpha-D-glucose, disodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate-glucuronic acid.
Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Glycosylation reactions often require glycosyltransferase enzymes and specific acceptor molecules.
Major Products
Oxidation: The major product is uridine diphosphate-glucuronic acid.
Substitution: The products vary depending on the acceptor molecule but often include glycosylated proteins or lipids.
科学研究应用
Uridine diphosphate-alpha-D-glucose, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of glycosides and other complex carbohydrates.
Biology: It plays a crucial role in the study of glycogen metabolism and the regulation of glucose levels in cells.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents targeting glycogen storage diseases.
Industry: It is employed in the production of bioactive compounds and as a precursor in the synthesis of various polysaccharides.
作用机制
Uridine diphosphate-alpha-D-glucose, disodium salt acts as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, which facilitate the transfer of the glucose moiety to specific acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also activates the purinergic receptor P2Y14, which is involved in the regulation of immune responses and inflammation.
相似化合物的比较
Similar Compounds
- Uridine diphosphate-glucuronic acid
- Uridine diphosphate-galactose
- Uridine diphosphate-N-acetylglucosamine
Uniqueness
Uridine diphosphate-alpha-D-glucose, disodium salt is unique due to its specific role as a glucose donor in glycosylation reactions. Unlike other nucleotide sugars, it is directly involved in the biosynthesis of glycogen and other glucose-containing polysaccharides. Its ability to activate the P2Y14 receptor also distinguishes it from other similar compounds.
属性
分子式 |
C15H24N2Na2O17P2 |
|---|---|
分子量 |
618.24 g/mol |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1/i3+1,5+1,8+1,10+1,12+1,14+1;; |
InChI 键 |
ZIEBASYWDSMHND-CUDKOXKLSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na].[Na] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
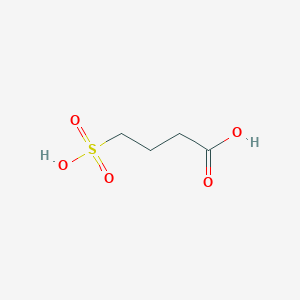
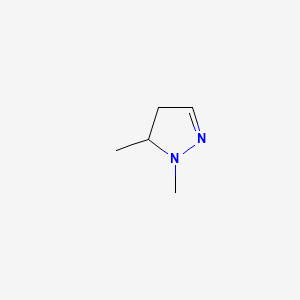
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
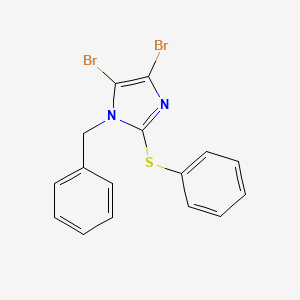
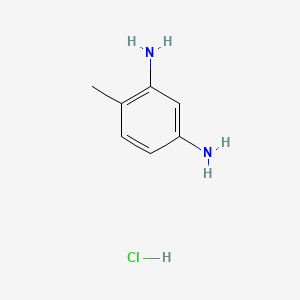

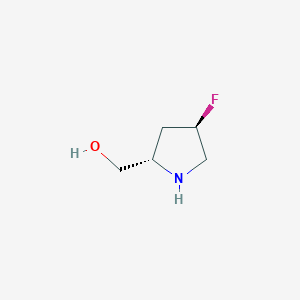
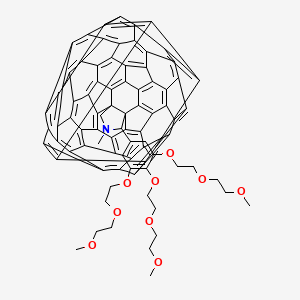
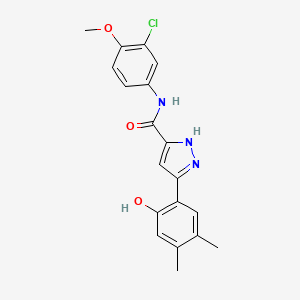
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
